Enantiomeric Potency Differentiation in RORγ Competition Binding: 12-Fold Advantage for the (R)-Configured Diphenylpropanamide Scaffold
In the diphenylpropanamide RORγ modulator series, the active enantiomer ML209 (structurally and stereochemically analogous to the (R)-configured scaffold) exhibited an IC₅₀ of 51 nM in RORγ competition binding assays, whereas its enantiomer showed an IC₅₀ of 605 nM — representing a 12-fold potency differential [1]. This demonstrates that the (R) stereochemistry at the C2 position is a critical determinant of target engagement. Procurement of the racemate would deliver a mixture containing ~50% of the substantially less potent enantiomer.
| Evidence Dimension | RORγ competition binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 51 nM (active enantiomer, ML209; structurally analogous diphenylpropanamide with (R)-configuration at C2) |
| Comparator Or Baseline | IC₅₀ = 605 nM (enantiomer of ML209; (S)-configuration at C2) |
| Quantified Difference | 12-fold higher potency for the (R)-configured enantiomer |
| Conditions | Cell-based RORγ gene reporter competition assay; HEK293 cells; Gal4-DBD-NR LBD cotransfection format [1] |
Why This Matters
This 12-fold enantiomeric potency gap directly impacts assay sensitivity and dose–response reliability; using racemic or (S)-enantiomer material introduces ~50% low-activity contaminant that compresses the observable dynamic range in RORγ antagonism screens.
- [1] Khan, P.M.; El-Gendy, B.E.-D.M.; Kumar, N.; Garcia-Ordonez, R.D.; Novick, S.J.; Park, H.; Kearney, P.C.; Chang, M.R.; Doebelin, C.; Sherman, D.H.; et al. Small Molecule Amides as Potent ROR-γ Selective Modulators. Bioorg. Med. Chem. Lett. 2013, 23 (2), 532–536. doi:10.1016/j.bmcl.2012.11.025. View Source
